molecular formula C13H14N2O5 B12942251 Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate CAS No. 18755-75-4

Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate

Cat. No.: B12942251
CAS No.: 18755-75-4
M. Wt: 278.26 g/mol
InChI Key: RKUISMWPYSMDAQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate is a chemical compound with the molecular formula C13H14N2O5 . It features the imidazolidine-2,4-dione (hydantoin) core structure, which is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules. Compounds based on this structure have been extensively investigated as modulators of various biological targets. For instance, structurally related 1-yl-3-phenylurea derivatives containing the 2,5-dioxoimidazolidin-1-yl moiety have been reported as modulators of the Formyl Peptide Receptor Like-1 (FPRL-1), a target relevant in inflammatory processes . The specific substitution pattern of this compound, with a 4-methoxyphenyl group at the 5-position and a carbamate (ethyl carboxylate) at the 1-nitrogen, makes it a versatile building block or intermediate for the synthesis and exploration of novel therapeutic agents. Researchers may utilize this compound in developing potential pharmacologically active molecules, particularly in hit-to-lead optimization campaigns. Its high purity makes it suitable for a range of applications, including biological screening and organic synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

18755-75-4

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate

InChI

InChI=1S/C13H14N2O5/c1-3-20-13(18)15-10(11(16)14-12(15)17)8-4-6-9(19-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,14,16,17)

InChI Key

RKUISMWPYSMDAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(C(=O)NC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group or the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidine compounds. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate exhibits significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents.

Anticancer Properties

Research has highlighted the compound's potential in oncology, where it may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways, providing a basis for its application in treating inflammatory diseases.

Polymer Chemistry

The compound's stability and solubility in various organic solvents make it suitable for incorporation into polymer matrices. This can enhance the mechanical and thermal properties of polymers used in industrial applications.

Coatings and Adhesives

Due to its chemical structure, this compound can be utilized in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several pathogenic bacteria. The study involved a series of minimum inhibitory concentration (MIC) tests which revealed that the compound inhibited bacterial growth at concentrations lower than those required by traditional antibiotics.

Case Study: Anticancer Activity

Another research project focused on the anticancer properties of this compound involved in vitro assays on human cancer cell lines. Results indicated that treatment with this compound led to a notable decrease in cell viability and an increase in apoptotic markers.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor studies, it may act as an agonist or antagonist, modulating receptor signaling pathways. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, a structurally related compound, Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate (), offers a basis for comparison. Below is an analysis of key structural and functional differences:

Table 1: Structural Comparison

Feature Ethyl 5-(4-Methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate Ethyl 2-(4-Hydroxy-3-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate
Core Structure 2,4-Dioxoimidazolidine Benzimidazole
Substituents 4-Methoxyphenyl at position 5; ethyl carboxylate at position 1 4-Hydroxy-3-methoxyphenyl at position 2; 3-(2-oxopyrrolidin-1-yl)propyl at position 1
Key Functional Groups Two keto groups (C=O), methoxy, ethyl ester Hydroxyl, methoxy, benzimidazole NH, pyrrolidinone, ethyl ester
Potential Reactivity Hydrogen-bond donor/acceptor (dioxo groups) Enhanced hydrogen-bonding (hydroxyl, pyrrolidinone) and π-π stacking (benzimidazole)
Biological Implications Possible enzyme inhibition (e.g., hydrolases) Likely targeting receptors or kinases (due to benzimidazole and pyrrolidinone motifs)

Key Differences and Implications

Core Heterocycle : The 2,4-dioxoimidazolidine core in the target compound is smaller and more polar than the benzimidazole core in the comparator. This may reduce lipophilicity but enhance solubility and metabolic stability .

The 3-(2-oxopyrrolidin-1-yl)propyl chain in the benzimidazole derivative introduces conformational flexibility and additional hydrogen-bonding sites, which could improve target binding affinity .

Synthetic Accessibility: The dioxoimidazolidine scaffold may be simpler to synthesize compared to the benzimidazole derivative, which requires multi-step functionalization (e.g., alkylation with a pyrrolidinone-containing side chain).

Limitations of Available Evidence

focuses on crystallography software (SHELX), while only describes the structure of a benzimidazole analog. Further research is required to validate hypotheses regarding reactivity, stability, or bioactivity.

Biological Activity

Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate (CAS Number: 18755-75-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H14N2O5
  • Molecular Weight : 278.26 g/mol
  • Structure : The compound features a dioxoimidazolidine core with a methoxyphenyl substituent, which is crucial for its biological activity.

Mechanisms of Biological Activity

This compound exhibits several mechanisms that contribute to its biological effects:

  • Antioxidant Activity : The methoxy group on the phenyl ring enhances the compound's ability to scavenge free radicals, which may protect cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Some research indicates that this compound has activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Antioxidant Properties

Research has demonstrated that compounds similar to this compound possess significant antioxidant capabilities. A study reported that derivatives of imidazolidine showed high efficacy in reducing oxidative stress markers in vitro . This property is crucial for developing treatments for neurodegenerative diseases where oxidative damage is prevalent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages . Such findings suggest potential applications in treating chronic inflammation and autoimmune disorders.

Antimicrobial Activity

A recent investigation into the antimicrobial properties of related compounds indicated effectiveness against Gram-positive bacteria . This activity positions this compound as a candidate for further development into antibacterial agents.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant Capacity Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound .
Anti-inflammatory Mechanism Investigation Showed inhibition of TNF-alpha and IL-6 production in macrophage cell lines .
Antimicrobial Efficacy Assessment Reported activity against Staphylococcus aureus and other bacterial strains .

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